molecular formula C8H5F3N2 B3041985 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile CAS No. 451459-19-1

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B3041985
CAS No.: 451459-19-1
M. Wt: 186.13 g/mol
InChI Key: NMQHIYGBFIXLBF-UHFFFAOYSA-N
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Description

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is an organic compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both a trifluoromethyl group and a nitrile group in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s impact on metabolic pathways is an area of active research, with ongoing studies aimed at elucidating its precise metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity, as it may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group into the pyridine ring. One common method is the trifluoromethylation of a suitable pyridine precursor followed by cyanation. For example, starting from 6-methyl-4-trifluoromethylpyridine, the nitrile group can be introduced using reagents such as sodium cyanide or copper(I) cyanide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenating agents, organometallic reagents, and nucleophiles like amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Industry: The compound is employed in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-4-trifluoromethylpyridine
  • 4-Amino-2-trifluoromethylpyridine
  • 6-Trifluoromethylpyridine-2-carboxylic acid

Uniqueness

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is unique due to the combination of its trifluoromethyl and nitrile groups, which confer distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it particularly valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)3-7(4-12)13-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHIYGBFIXLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 ml of N,N-dimethylformamide were added 1 g of 2-chloro-6-methyl-4-trifluoromethylpyridine, 1.2 g of zinc cyanide and 0.24 g of tetrakistriphenylphosphinepalladium, and the mixture was stirred at 90° C. for 10 hours. After allowing to cool, the reaction solution was poured into water, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.8 g of 6-methyl-4-trifluoromethylpyridine-2-carbonitrile.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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